molecular formula C6H7NO2S B12878511 (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

Cat. No.: B12878511
M. Wt: 157.19 g/mol
InChI Key: WLAILBVDEBCIRR-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one is an organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a methyl group and a methylsulfanylmethylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with thioformamide in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methylsulfanylmethylidene group to a methyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanylmethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the methylsulfanylmethylidene group.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

    (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one: shares similarities with other oxazole derivatives, such as 4-methyl-5-phenyl-1,2-oxazole and 4-methyl-5-(methylthio)-1,2-oxazole.

Uniqueness:

  • The presence of the methylsulfanylmethylidene group distinguishes this compound from other oxazole derivatives, imparting unique chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C6H7NO2S/c1-4-5(3-10-2)6(8)9-7-4/h3H,1-2H3/b5-3+

InChI Key

WLAILBVDEBCIRR-HWKANZROSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/SC

Canonical SMILES

CC1=NOC(=O)C1=CSC

Origin of Product

United States

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